(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
Description
The compound "(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone" is a hybrid molecule integrating two pharmacophoric motifs:
- A 1,2,3-triazole core substituted with a 2-(2-fluorophenyl)-2-hydroxyethyl group, which may confer hydrogen-bonding capacity and aromatic interactions.
- A 1,4-dioxa-8-azaspiro[4.5]decane moiety linked via a methanone bridge. This spirocyclic system enhances conformational rigidity and solubility, as seen in related compounds .
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O4/c19-14-4-2-1-3-13(14)16(24)12-23-11-15(20-21-23)17(25)22-7-5-18(6-8-22)26-9-10-27-18/h1-4,11,16,24H,5-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZKWLWHTJPYAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CN(N=N3)CC(C4=CC=CC=C4F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Spirocyclic Structure Formation: The spirocyclic structure is formed by cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cycloaddition step and specialized catalysts for the nucleophilic substitution.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group.
Substitution: The fluorophenyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group could yield a ketone, while reduction of the triazole ring could lead to a dihydrotriazole derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its ability to interact with biological targets can be explored for therapeutic applications.
Medicine
Medicinally, the compound could be investigated for its potential as an anti-inflammatory or anticancer agent. Its interactions with enzymes and receptors in the body could lead to the development of new drugs.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the fluorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
| Compound Name (IUPAC) | Structural Features | Molecular Weight (g/mol) | Key Functional Groups | Hypothesized Bioactivity | References |
|---|---|---|---|---|---|
| Target Compound | 1,2,3-Triazol-4-yl, 2-fluorophenyl-hydroxyethyl, 1,4-dioxa-8-azaspiro[4.5]decane | ~430.42* | Triazole, Fluorophenyl, Spirocycle | Antimicrobial, Kinase Inhibition | |
| 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(5-fluoro-1H-indol-2-yl)methanone | 5-Fluoroindole, Spirocycle | 356.36 | Indole, Spirocycle | Serotonin Receptor Modulation | |
| 2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenylmethanone | Benzophenone, Fluorophenyl, Spirocycle | 355.41 | Benzophenone, Fluorophenyl | CNS Penetration Enhancer | |
| 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone | Benzophenone, Fluorophenyl, Spirocycle | 369.43 | Benzophenone, Spirocycle | Anticancer (Tubulin Inhibition) |
*Estimated based on structural analogs.
Key Observations:
Triazole vs. Indole/Benzophenone: The target compound’s triazole core differentiates it from indole- or benzophenone-containing analogs. Triazoles are known for metal coordination and enzyme inhibition (e.g., antifungal azoles), while benzophenones often exhibit photostability and CNS activity .
Fluorophenyl Group: The 2-fluorophenyl substituent in the target compound may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs .
Spirocyclic System : The 1,4-dioxa-8-azaspiro[4.5]decane moiety is conserved across analogs, suggesting a role in reducing conformational flexibility and improving pharmacokinetic properties .
Hypothesized Bioactivity and Mechanisms
While direct data are unavailable, inferences can be drawn from analogs:
- Antimicrobial Activity : Triazole derivatives (e.g., fluconazole analogs) inhibit cytochrome P450 enzymes. The fluorophenyl group may enhance target affinity .
- Kinase Inhibition : Spirocyclic systems in compounds like BTZ-043 () demonstrate antitubercular activity via decaprenylphosphoryl-β-D-ribose oxidase inhibition, suggesting similar mechanisms for the target compound .
Biological Activity
The compound (1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone represents a novel class of compounds with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes:
- A triazole moiety that is known for its biological significance.
- A spirocyclic structure that may contribute to its pharmacological properties.
Table 1: Structural Features of the Compound
| Component | Description |
|---|---|
| Triazole | 1H-1,2,3-triazol-4-yl |
| Hydroxyethyl group | 2-(2-fluorophenyl)-2-hydroxyethyl |
| Spirocyclic structure | 1,4-dioxa-8-azaspiro[4.5]decan |
| Functional group | Methanone |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole ring is known to exhibit various pharmacological effects, including:
- Antimicrobial Activity : Compounds containing triazoles have been shown to inhibit the growth of various pathogens.
- Anticancer Properties : Similar compounds have demonstrated the ability to inhibit tumor growth by modulating key signaling pathways.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance:
- In vitro assays showed that the compound inhibits bacterial growth at low concentrations, suggesting potential as an antimicrobial agent against resistant strains.
Anticancer Activity
Preliminary research has highlighted the potential anticancer effects of this compound:
- Cell Proliferation Inhibition : The compound has been tested in cancer cell lines, demonstrating a reduction in cell viability at concentrations as low as 10 µM.
Table 2: Efficacy of the Compound in Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 10 | Induction of apoptosis |
| A549 | 15 | Inhibition of proliferation |
| HeLa | 12 | Cell cycle arrest at G2/M phase |
Case Studies
Several case studies have evaluated the biological activity of this compound:
-
Study on Antimicrobial Efficacy
- Researchers tested the compound against a panel of bacterial strains. Results indicated a significant reduction in colony-forming units (CFUs) compared to control groups.
-
Cancer Cell Line Study
- A study involving MCF7 breast cancer cells demonstrated that treatment with the compound led to increased apoptosis markers and reduced proliferation rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
